2,4-二甲基-3-羟基吡啶

描述

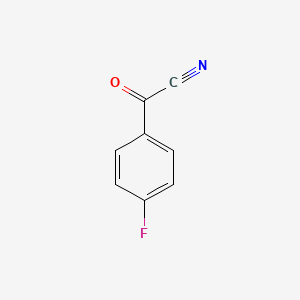

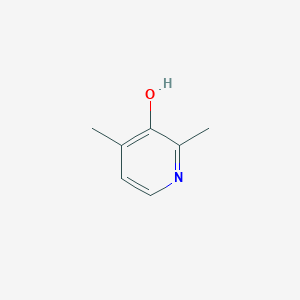

2,4-Dimethyl-3-hydroxypyridine is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 . It is also known by the IUPAC name 2,4-dimethyl-3-pyridinol . This compound is typically stored at ambient temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for 2,4-Dimethyl-3-hydroxypyridine is 1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

2,4-Dimethyl-3-hydroxypyridine is a solid at room temperature . It has a boiling point of 37-40 degrees Celsius .

科学研究应用

放射性药物应用

2,4-二甲基-3-羟基吡啶衍生物,特别是六齿螯合三(3,4-羟基吡啶酮)配体(THP),对氧亲合性三价金属离子具有很高的亲和力。它们在正电子发射断层扫描(PET)成像的放射性药物开发中起着关键作用,利用放射性金属镓-68。例如,THP-肽生物共轭物由于其与镓-68的快速和定量络合而在分子成像中显示出有希望的结果,从而产生高质量的PET图像 (Cusnir et al., 2017)。

肠道吸收研究

在医学研究中,特别是针对铁过载疾病,像1,2-二甲基-3-羟基吡啶-4-酮这样的2,4-二甲基-3-羟基吡啶衍生物已被探索其肠道吸收(I.A.)特性。这些研究对于了解药物的生物利用度和在治疗地中海贫血等疾病中的有效性至关重要 (Taher et al., 2004)。

螯合疗法和金属离子相互作用

羟基吡啶酮衍生物已被广泛研究其螯合性质,特别是在铁过载疾病中。它们与铕(III)等金属离子的相互作用在螯合疗法领域具有重要意义,有助于治疗由金属离子积累引起的疾病。研究为这类络合物的稳定常数和溶解性质提供了见解 (Pashalidis & Hadjiloizou, 2007)。

金属酶抑制

通过各种3-羟基吡啶-4-酮衍生物对含铁金属酶的抑制活性进行研究,以了解结构活性关系。这些研究对于开发针对由金属酶介导的疾病的治疗剂具有重要意义 (Liu et al., 2002)。

安全和危害

When handling 2,4-Dimethyl-3-hydroxypyridine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

作用机制

Target of Action

It is known that pyridine derivatives, such as 2,4-dimethyl-3-hydroxypyridine, can interact with a variety of biological targets due to the presence of the ring nitrogen, which defines their reactivity .

Mode of Action

It is known that hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls . This suggests that 2,4-Dimethyl-3-hydroxypyridine may interact with its targets through electrophilic attack.

Biochemical Pathways

35S, can transform 4-hydroxypyridine to 3,4-dihydroxypyridine by means of 4-hydroxypyridine-3-hydrolase . This suggests that 2,4-Dimethyl-3-hydroxypyridine may be involved in similar biochemical transformations.

Result of Action

It is known that pyridine derivatives can have a variety of effects on biological systems, depending on their specific structures and targets .

Action Environment

The action of 2,4-Dimethyl-3-hydroxypyridine can be influenced by various environmental factors. For example, non-polar solvents favor 2-hydroxypyridine whereas polar solvents such as alcohols and water favor the 2-pyridone . This suggests that the solvent environment can influence the form and potentially the activity of 2,4-Dimethyl-3-hydroxypyridine.

生化分析

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The presence of the ring nitrogen in pyridine derivatives defines their reactivity

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLWXYGTOQALFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567511 | |

| Record name | 2,4-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27296-76-0 | |

| Record name | 3-Pyridinol, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINOL, 2,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70YFU2M1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)